molecular formula C7H3F3N2O B13648700 5-(Trifluoromethyl)oxazolo[4,5-b]pyridine

5-(Trifluoromethyl)oxazolo[4,5-b]pyridine

Cat. No.: B13648700
M. Wt: 188.11 g/mol
InChI Key: PAIQZPOXORTQTK-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring with a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under specific conditions . Another approach involves the Hofmann reaction, where 3-aminocarbonyl-4-trifluoromethyl-6-phenyl-2(1H)-pyridone is converted into the desired oxazolo[4,5-b]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization: Intramolecular cyclization reactions can form additional fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride, sodium ethoxide, and various amines . Reaction conditions often involve heating and the use of solvents like dimethylformamide (DMF).

Major Products

Major products formed from these reactions include substituted oxazolo[4,5-b]pyridines with various functional groups, which can be further modified for specific applications .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)oxazolo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)oxazolo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H3F3N2O

Molecular Weight

188.11 g/mol

IUPAC Name

5-(trifluoromethyl)-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)5-2-1-4-6(12-5)11-3-13-4/h1-3H

InChI Key

PAIQZPOXORTQTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1OC=N2)C(F)(F)F

Origin of Product

United States

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